molecular formula C31H26N2O5 B392207 1,7-DIETHYL-4-(2-NITROPHENYL)-8,9-DIPHENYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5,10-TRIONE

1,7-DIETHYL-4-(2-NITROPHENYL)-8,9-DIPHENYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5,10-TRIONE

Cat. No.: B392207
M. Wt: 506.5g/mol
InChI Key: DYGSLDJMGUBSDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-Diethyl-4-(2-nitro-phenyl)-8,9-diphenyl-4-aza-tricyclo[5.2.1.02,6]dec-8-en is a complex organic compound with a unique tricyclic structure. This compound is characterized by the presence of multiple phenyl groups, a nitro group, and an aza-tricyclic core. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diethyl-4-(2-nitro-phenyl)-8,9-diphenyl-4-aza-tricyclo[5.2.1.02,6]dec-8-en typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Aza-Tricyclic Core: This step involves the cyclization of appropriate precursors under specific conditions to form the aza-tricyclic core.

    Introduction of Phenyl Groups: The phenyl groups are introduced through electrophilic aromatic substitution reactions.

    Addition of Nitro Group: The nitro group is added via nitration reactions using reagents such as nitric acid and sulfuric acid.

    Ethylation: The ethyl groups are introduced through alkylation reactions using ethyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1,7-Diethyl-4-(2-nitro-phenyl)-8,9-diphenyl-4-aza-tricyclo[5.2.1.02,6]dec-8-en can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3).

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

1,7-Diethyl-4-(2-nitro-phenyl)-8,9-diphenyl-4-aza-tricyclo[5.2.1.02,6]dec-8-en has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,7-Diethyl-4-(2-nitro-phenyl)-8,9-diphenyl-4-aza-tricyclo[5.2.1.02,6]dec-8-en depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,7-Diethyl-4-(2-amino-phenyl)-8,9-diphenyl-4-aza-tricyclo[5.2.1.02,6]dec-8-en : Similar structure but with an amino group instead of a nitro group.
  • 1,7-Diethyl-4-(2-hydroxy-phenyl)-8,9-diphenyl-4-aza-tricyclo[5.2.1.02,6]dec-8-en : Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness

1,7-Diethyl-4-(2-nitro-phenyl)-8,9-diphenyl-4-aza-tricyclo[5.2.1.02,6]dec-8-en is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The tricyclic structure also contributes to its unique properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C31H26N2O5

Molecular Weight

506.5g/mol

IUPAC Name

1,7-diethyl-4-(2-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione

InChI

InChI=1S/C31H26N2O5/c1-3-30-23(19-13-7-5-8-14-19)24(20-15-9-6-10-16-20)31(4-2,29(30)36)26-25(30)27(34)32(28(26)35)21-17-11-12-18-22(21)33(37)38/h5-18,25-26H,3-4H2,1-2H3

InChI Key

DYGSLDJMGUBSDS-UHFFFAOYSA-N

SMILES

CCC12C3C(C(=O)N(C3=O)C4=CC=CC=C4[N+](=O)[O-])C(C1=O)(C(=C2C5=CC=CC=C5)C6=CC=CC=C6)CC

Canonical SMILES

CCC12C3C(C(=O)N(C3=O)C4=CC=CC=C4[N+](=O)[O-])C(C1=O)(C(=C2C5=CC=CC=C5)C6=CC=CC=C6)CC

Origin of Product

United States

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